molecular formula C16H13Cl3N2OS B1261259 (S)-Tioconazole

(S)-Tioconazole

Cat. No. B1261259
M. Wt: 387.7 g/mol
InChI Key: QXHHHPZILQDDPS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tioconazole is a 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (S)-enantiomer of tioconazole.

Scientific Research Applications

  • Antifungal Activity : Tioconazole is a potent antifungal agent with a broad spectrum of activity. It has been effective against dermatophytes, yeasts, chlamydia, trichomonads, and Gram-positive bacteria. Topical tioconazole preparations have been proven successful in treating superficial dermatophyte or yeast infections of the skin and vaginal candidiasis (Clissold & Heel, 1986). It also shows greater efficacy than other imidazole antifungal drugs like clotrimazole, miconazole, econazole, and systemic ketoconazole in certain trials.

  • Potential in Cancer Therapy : Research indicates that tioconazole can inhibit activities of ATG4A and ATG4B, proteins involved in autophagy, a process used by cancer cells to meet high metabolic demands and resist chemotherapy. This suggests tioconazole's potential as a chemosensitizer, enhancing the efficacy of chemotherapeutic drugs in cancer treatments (Liu et al., 2018).

  • Nail Fungus Treatment : Enhancements in tioconazole delivery have been researched, particularly for treating onychomycosis (nail fungus). Studies show that nanocapsule formulations and nail poration techniques can improve the efficacy of tioconazole in treating nail fungus (Flores et al., 2018).

  • Vaginal Candidiasis : Tioconazole-loaded mucoadhesive microspheres have been developed to sustain antifungal activity and minimize side effects, particularly for treating vaginal candidiasis. These microspheres have shown high drug entrapment and significant antifungal activity (Sabry, 2018).

  • Innovative Pharmaceutical Formulations : Research has been conducted to develop novel formulations of tioconazole for improved therapeutic efficiency. This includes creating nanocapsules for vaginal application and enhancing water solubility for better treatment outcomes (Calvo et al., 2019).

properties

Product Name

(S)-Tioconazole

Molecular Formula

C16H13Cl3N2OS

Molecular Weight

387.7 g/mol

IUPAC Name

1-[(2S)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole

InChI

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m1/s1

InChI Key

QXHHHPZILQDDPS-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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